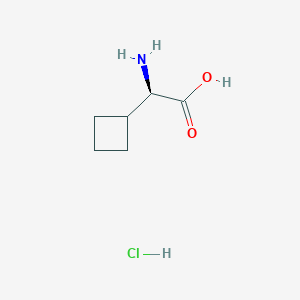![molecular formula C12H14N2O2S B8048155 Ethyl 3-(ethylthio)imidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B8048155.png)
Ethyl 3-(ethylthio)imidazo[1,5-a]pyridine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(ethylthio)imidazo[1,5-a]pyridine-5-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its unique chemical structure and versatility, making it valuable in various research areas, including materials science, pharmaceuticals, and biological studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(ethylthio)imidazo[1,5-a]pyridine-5-carboxylate typically involves the cyclocondensation of appropriate starting materials.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial settings .
化学反応の分析
Types of Reactions
Ethyl 3-(ethylthio)imidazo[1,5-a]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert nitro groups to amines or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include alkyl halides and nucleophiles such as thiols or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
科学的研究の応用
Ethyl 3-(ethylthio)imidazo[1,5-a]pyridine-5-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential as an anti-cancer agent and as a therapeutic for other diseases.
Industry: It is used in the development of new materials with unique optical and electronic properties.
作用機序
The mechanism of action of Ethyl 3-(ethylthio)imidazo[1,5-a]pyridine-5-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity and used in medicinal chemistry.
Imidazo[1,5-a]pyridine derivatives: These compounds have diverse applications in materials science and pharmaceuticals.
Uniqueness
Ethyl 3-(ethylthio)imidazo[1,5-a]pyridine-5-carboxylate is unique due to its specific ethylthio and carboxylate functional groups, which confer distinct chemical and biological properties. These functional groups can enhance its reactivity and binding affinity to molecular targets, making it a valuable compound for various research applications .
特性
IUPAC Name |
ethyl 3-ethylsulfanylimidazo[1,5-a]pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-3-16-11(15)10-7-5-6-9-8-13-12(14(9)10)17-4-2/h5-8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNCUNYBVAUAQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=CN=C(N21)SCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4'-Borono-[1,1'-biphenyl]-4-carboxylic acid pinacol ester](/img/structure/B8048082.png)




![sodium;(2R)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B8048117.png)
![4-(Benzyloxy)benzo[b]thiophene](/img/structure/B8048135.png)
![2-cyclopropyl-6-[(4-methoxy-2,5-dimethylphenyl)methyl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine](/img/structure/B8048138.png)





![5-((4-Hydroxybenzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione](/img/structure/B8048180.png)
